molecular formula C7H12ClN3O2 B556573 ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride CAS No. 180258-46-2

ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride

Cat. No.: B556573
CAS No.: 180258-46-2
M. Wt: 205.64 g/mol
InChI Key: CQRVNNMJJDJXPE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Amino Group: The amino group at the 4-position can be introduced via nitration followed by reduction. Nitration of the imidazole ring can be achieved using nitric acid, and the resulting nitro compound can be reduced to the amino compound using hydrogenation or other reducing agents like tin(II) chloride.

    Esterification: The carboxylate group is introduced through esterification. This can be done by reacting the carboxylic acid derivative of the imidazole with ethanol in the presence of a catalyst such as sulfuric acid.

    Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar steps but optimized for efficiency and yield. This includes the use of continuous flow reactors for the nitration and reduction steps, and large-scale esterification reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various derivatives, such as the corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or secondary amines.

    Substitution: Amides or alkylated imidazole derivatives.

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride can be compared with other imidazole derivatives such as:

    Ethyl 4-amino-1H-imidazole-2-carboxylate: Lacks the methyl group at the 1-position, which can affect its binding affinity and specificity.

    Methyl 4-amino-1-methyl-1H-imidazole-2-carboxylate: Has a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

    4-Amino-1-methyl-1H-imidazole-2-carboxylic acid: The free acid form, which can have different solubility and reactivity compared to the ester form.

The uniqueness of this compound lies in its specific functional groups that allow for versatile chemical modifications and interactions in various applications.

Properties

IUPAC Name

ethyl 4-amino-1-methylimidazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-9-5(8)4-10(6)2;/h4H,3,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRVNNMJJDJXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625127
Record name Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180258-46-2
Record name Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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